![molecular formula C24H24ClN5O2S B2932578 N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358947-94-0](/img/structure/B2932578.png)
N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
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Description
N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O2S and its molecular weight is 482. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Insights
The crystallographic analysis of related heterocyclic compounds provides insights into their molecular conformations and intermolecular interactions. Studies reveal folded conformations and intramolecular hydrogen bonding stabilizing these structures, offering a foundation for designing molecules with enhanced biological activities (Subasri et al., 2016). Such analyses are crucial for understanding the interaction mechanisms at the molecular level, potentially guiding the synthesis of new compounds with desired properties.
Antibacterial and Antitumor Applications
Research into novel heterocyclic compounds containing sulfonamido moieties indicates significant potential for antibacterial applications. The synthesis of new derivatives demonstrates a proactive approach in discovering antibacterial agents, addressing the growing concern over antibiotic resistance (Azab et al., 2013). Additionally, the synthesis and evaluation of pyrimidine linked pyrazole heterocyclics under microwave irradiation not only streamline the production of these compounds but also highlight their insecticidal and antimicrobial potentials, underscoring the versatility of such molecules in scientific research (Deohate & Palaspagar, 2020).
Molecular Docking and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs showcase the dual application of such compounds in understanding ligand-protein interactions through molecular docking and their potential in enhancing photovoltaic efficiency. The research demonstrates not only the biological relevance of these molecules but also their applicability in renewable energy technologies, indicating a broad spectrum of scientific applications (Mary et al., 2020).
properties
IUPAC Name |
N-benzyl-2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-18-11-7-8-12-19(18)25)33-15-20(31)26-13-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHARZJOTFGYEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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